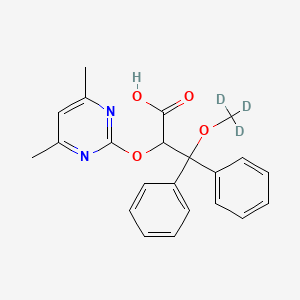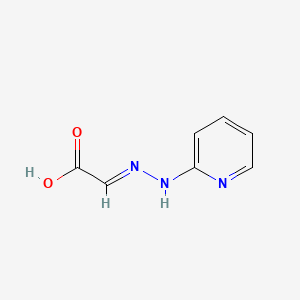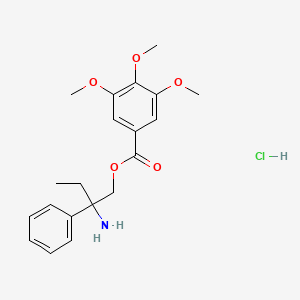
N,N-Didesmethyl Trimebutine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didesmethyl Trimebutine Hydrochloride (N,N-DTMBH) is an organic compound with a molecular weight of 564.3 g/mol. It is a derivative of trimebutine and is used in research to study the effects of trimebutine on the body. In particular, it is used to investigate the biochemical and physiological effects of trimebutine, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Taste Masking and Sustained-Release Formulations
Research has explored the use of trimebutine in developing formulations that mask its bitter taste and offer sustained-release characteristics. An artificial taste sensor was utilized to evaluate these properties in various trimebutine formulations, demonstrating the potential for improving patient compliance through taste-masking technologies. This approach could be beneficial in the development of pediatric or geriatric formulations where taste and controlled drug release are critical considerations Hashimoto et al., 2006.
Modulation of Gastrointestinal Motility
Trimebutine has been identified as a modulator of gastrointestinal (GI) motility, showing potential in treating both hypermotility and hypomotility disorders of the GI tract, such as irritable bowel syndrome (IBS). Its dual effects on colonic motility suggest its utility in developing new prokinetic agents, with further studies recommended to understand its impact on the interstitial cells of Cajal, the pacemakers in GI muscles Lee & Kim, 2011.
Analytical Method Development for Drug Quantification
Innovative analytical methods have been developed for the quantification of trimebutine and its metabolites in human plasma and pharmaceutical preparations. These methods, which include conductometric determination and LC-MS/MS techniques, offer precise, sensitive, and accurate tools for drug analysis. Such advancements are crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies Elqudaby et al., 2013; Montpetit et al., 2015.
Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic and bioequivalence studies of trimebutine formulations have been conducted, providing valuable information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for the development of generic formulations, ensuring therapeutic equivalence to the original product Jhee et al., 2007.
Potential Antitumor Activity
Emerging research suggests trimebutine's potential as an anti-tumor agent, particularly in the treatment of gliomas, the most common primary brain tumors. Studies indicate that trimebutine can significantly inhibit cell viability, migration, and induce apoptosis in glioma cells. These findings open new avenues for trimebutine's application beyond its traditional use, highlighting its potential in oncology Fan et al., 2018.
Propiedades
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724577 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethyl Trimebutine Hydrochloride | |
CAS RN |
84333-60-8 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

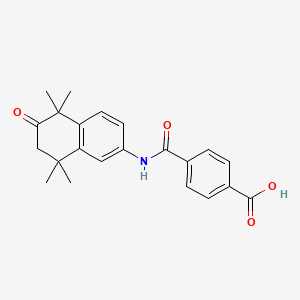
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

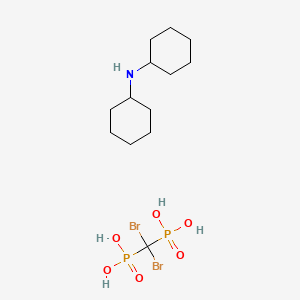
![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)
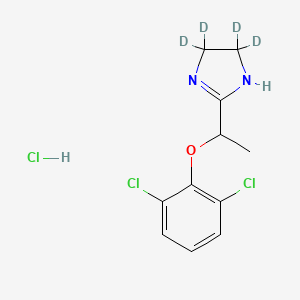
![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
